1-Bromo-3-ethoxy-2-iodobenzene chemical structure and properties
1-Bromo-3-ethoxy-2-iodobenzene chemical structure and properties
An In-Depth Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene: A Versatile Building Block for Advanced Synthesis
Executive Summary
1-Bromo-3-ethoxy-2-iodobenzene is a tri-substituted aromatic compound of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. Its molecular architecture, featuring strategically placed bromine, iodine, and ethoxy groups, offers a unique platform for constructing complex molecular frameworks. The distinct electronic properties and, most critically, the differential reactivity of the carbon-iodine and carbon-bromine bonds, allow for selective, sequential functionalization. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, its core reactivity principles, and its applications as a versatile synthetic intermediate.
Molecular Identity and Physicochemical Properties
The structure of 1-Bromo-3-ethoxy-2-iodobenzene is foundational to its utility. The ortho-positioning of the bulky iodine atom and the ethoxy group, along with the meta-positioned bromine, creates a unique steric and electronic environment that influences its reactivity.
Caption: Chemical structure of 1-Bromo-3-ethoxy-2-iodobenzene.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1072944-94-5 | [1] |
| Molecular Formula | C₈H₈BrIO | [1] |
| Molecular Weight | 326.96 g/mol | [1] |
| Calculated Density | 1.943 g/cm³ | [1] |
| Calculated Aqueous Solubility | ~0.082 g/L at 25°C | [1] |
| Purity | Typically supplied at ≥97% | [1] |
The Synthetic Rationale: A Proposed Protocol
The synthesis of multi-halogenated aromatic compounds often involves a multi-step process leveraging the directing effects of various functional groups. A plausible and common strategy for synthesizing a molecule like 1-Bromo-3-ethoxy-2-iodobenzene begins with a commercially available substituted aniline, followed by electrophilic aromatic substitution and a Sandmeyer-type reaction.
Causality Behind Experimental Choices: The choice of an aniline precursor is strategic; the amino group is a strong ortho-, para-director, allowing for controlled introduction of halogens. It can later be converted into a diazonium salt, an excellent leaving group that can be readily displaced by iodine. Acetylation of the amine is a critical step to moderate its activating strength and prevent over-bromination.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-Bromo-3-ethoxy-2-iodobenzene.
Step-by-Step Protocol (Illustrative):
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Diazotization:
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Dissolve 2-Bromo-6-ethoxyaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5°C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for 30 minutes after the addition is complete. This self-validating step relies on strict temperature control to prevent decomposition of the unstable diazonium salt.
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Iodination (Sandmeyer-type Reaction):
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In a separate flask, prepare a solution of potassium iodide (KI) in water.
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Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous nitrogen gas evolution will be observed.
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Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete displacement of the diazonium group.
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Work-up and Purification:
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Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.
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Extract the crude product into an organic solvent such as diethyl ether or dichloromethane.
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Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-3-ethoxy-2-iodobenzene.
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The Cornerstone of Reactivity: Selective Functionalization
The primary value of 1-Bromo-3-ethoxy-2-iodobenzene in drug discovery and materials science lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition follow the trend C-I < C-Br << C-F.[2][3] This allows chemists to use the iodine as a highly reactive handle for a first transformation, leaving the more robust bromine available for a subsequent, often different, coupling reaction.[1][2]
This stepwise approach is fundamental for building molecular complexity in a controlled manner, making it a highly sought-after intermediate for creating diverse chemical libraries.[4]
Caption: Sequential cross-coupling enabled by differential halogen reactivity.
Applications in Drug Discovery and Materials Science
The ability to perform regioselective modifications makes 1-Bromo-3-ethoxy-2-iodobenzene a valuable precursor in several high-value research areas:
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Pharmaceuticals: It serves as a core scaffold for synthesizing complex molecules, including potential active pharmaceutical ingredients (APIs).[4][5] The step-wise introduction of different aryl, alkyl, or heteroatom groups is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates.
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Advanced Materials: The compound is used as a building block for organic materials with specific electronic or photophysical properties.[4] By incorporating it into larger conjugated systems, researchers can develop new organic semiconductors, dyes, and liquid crystals.[1]
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Agrochemicals: It can act as a precursor for novel herbicides, insecticides, and fungicides, where molecular complexity and precise substituent placement are crucial for biological activity.[4]
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper handling of 1-Bromo-3-ethoxy-2-iodobenzene is essential.
Hazard Profile: [1]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
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Wash hands thoroughly after handling.[6]
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Keep away from incompatible materials such as strong oxidizing agents.[8]
Storage Conditions:
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Store in a tightly sealed container in a cool, dry place.[6]
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The recommended storage temperature is between 4-8°C to maintain long-term stability.[1]
References
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1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene | C12H16BrIO - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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1-(3-Bromo-2-ethoxycyclobutyl)oxy-4-iodobenzene | C12H14BrIO2 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Expert Insights: The Versatility of 1-Bromo-3-fluoro-4-iodobenzene in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
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1-Bromo-4-iodobenzene. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved January 5, 2026, from [Link]
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1-Bromo-3-iodobenzene | CAS#:591-18-4. (2025, August 20). Chemsrc. Retrieved January 5, 2026, from [Link]
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1-bromo-3-iodobenzene. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]
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Mastering Organic Synthesis with 1-Bromo-3-iodobenzene (CAS 591-18-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
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Professional Iodobenzene Supplier. (n.d.). Fengxi Chemical. Retrieved January 5, 2026, from [Link]
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Exploring the Reactivity Landscape: 1-Bromo-3-fluoro-2-iodobenzene in Chemical Synthesis. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
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Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
